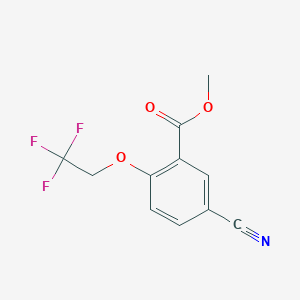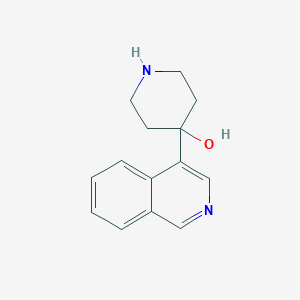
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is an organic compound with a complex structure It is characterized by the presence of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene ring, followed by the introduction of the formyl group and the carbamic acid tert-butyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and compounds with unique properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific functionalities and applications.
Mechanism of Action
The mechanism of action of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group and the ester group can participate in various chemical reactions, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to bind to specific sites on target molecules, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar ester group but different aromatic structure.
tert-Butyl carbamate: A compound with a similar carbamic acid tert-butyl ester group but lacking the formyl and tetrahydronaphthalene components.
Uniqueness
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is unique due to its combination of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl N-(6-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-14-6-4-5-12-9-11(10-18)7-8-13(12)14/h7-10,14H,4-6H2,1-3H3,(H,17,19) |
InChI Key |
ACMPBUCGADQVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B8384760.png)



![Methyl 3-amino-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8384779.png)



![Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B8384815.png)

